molecular formula C10H17ClF3N B2424176 [(2S,3S)-3-(Trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine;hydrochloride CAS No. 2260931-14-2

[(2S,3S)-3-(Trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine;hydrochloride

Cat. No.: B2424176
CAS No.: 2260931-14-2
M. Wt: 243.7
InChI Key: HMLDDFTUBOJQEB-DPRHYWCPSA-N
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Description

[(2S,3S)-3-(Trifluoromethyl)-2-bicyclo[222]octanyl]methanamine;hydrochloride is a compound that features a trifluoromethyl group attached to a bicyclo[222]octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3S)-3-(Trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine;hydrochloride typically involves the introduction of the trifluoromethyl group into the bicyclo[2.2.2]octane framework. One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This process can be carried out under various conditions, often requiring specific catalysts and reagents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(2S,3S)-3-(Trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts that facilitate substitution reactions. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a range of trifluoromethylated compounds.

Scientific Research Applications

[(2S,3S)-3-(Trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine;hydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in developing new chemical entities.

    Biology: Researchers study the compound’s interactions with biological systems to understand its potential as a pharmaceutical agent.

    Medicine: The compound’s properties are explored for developing new drugs, particularly those targeting specific molecular pathways.

    Industry: In the agrochemical and materials science sectors, the compound is investigated for its potential use in creating new materials with desirable properties.

Mechanism of Action

The mechanism of action of [(2S,3S)-3-(Trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2S,3S)-3-(Trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine;hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it particularly valuable in pharmaceutical and industrial applications.

Biological Activity

The compound [(2S,3S)-3-(Trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine;hydrochloride, also known as a trifluoromethyl-substituted bicyclic amine, has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

  • Chemical Formula : C10H13F3N·HCl
  • Molecular Weight : 222.20 g/mol
  • CAS Number : 1909287-46-2

The trifluoromethyl group (–CF₃) is known for enhancing the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacokinetic properties.

Research indicates that compounds containing the trifluoromethyl group exhibit enhanced interactions with biological targets due to their electron-withdrawing nature. This property can influence enzyme inhibition and receptor binding affinity.

Key Mechanisms:

  • Enzyme Inhibition : The presence of the trifluoromethyl group has been shown to increase the potency of enzyme inhibitors by optimizing hydrogen bonding interactions with target proteins .
  • Neurotransmitter Modulation : Preliminary studies suggest that bicyclic amines can modulate neurotransmitter systems, potentially influencing conditions such as anxiety and depression .

Biological Activity Overview

The biological activity of this compound has been evaluated in various contexts:

  • Antidepressant Activity : Similar compounds have shown promise as antidepressants through modulation of serotonin receptors, suggesting potential for this compound in treating mood disorders.
  • Anticancer Properties : Some studies indicate that trifluoromethyl-containing compounds may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Case Studies

  • Case Study on Antidepressant Effects :
    • A study explored the effects of a related bicyclic amine on serotonin uptake inhibition. Results indicated a significant increase in serotonin levels in treated subjects, supporting its potential use as an antidepressant .
  • Anticancer Activity Evaluation :
    • In vitro tests demonstrated that the compound exhibited selective cytotoxicity against various cancer cell lines, with IC₅₀ values lower than those of established chemotherapeutics . This suggests a promising avenue for further development.

Data Tables

Activity TypeObserved EffectReference
Enzyme InhibitionIncreased potency in 5-HT uptake
AntidepressantModulation of serotonin receptors
AnticancerCytotoxicity against cancer cells

Properties

IUPAC Name

[(2S,3S)-3-(trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3N.ClH/c11-10(12,13)9-7-3-1-6(2-4-7)8(9)5-14;/h6-9H,1-5,14H2;1H/t6?,7?,8-,9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLDDFTUBOJQEB-DPRHYWCPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C(C2C(F)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CCC1[C@@H]([C@H]2C(F)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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